molecular formula C17H16F2N4O3S B2654978 (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1203437-90-4

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2654978
CAS No.: 1203437-90-4
M. Wt: 394.4
InChI Key: HHHNOBRAZSJJCB-HEHNFIMWSA-N
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Description

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a potent and selective chemical probe targeting the BTB domain of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a master transcriptional repressor that is critical for the formation of germinal centers and the differentiation of B-cells, and its constitutive expression is a key oncogenic driver in a majority of Diffuse Large B-Cell Lymphomas (DLBCL) [Link: https://www.nature.com/articles/nrc2231]. This compound functions as a BCL6 inhibitor by disrupting the corepressor recruitment mechanism, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in BCL6-dependent lymphoma cells [Link: https://pubmed.ncbi.nlm.nih.gov/21516116/]. Its research value is underscored by its utility in elucidating the pathobiology of germinal center-derived lymphomas and in validating BCL6 as a therapeutic target for hematological malignancies. The specific structural modifications, including the difluoro and isopropyl substituents, are designed to enhance binding affinity and selectivity, making this compound a valuable tool for preclinical studies aimed at developing novel targeted cancer therapies.

Properties

IUPAC Name

methyl 2-[4,6-difluoro-2-(2-propan-2-ylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c1-9(2)23-12(4-5-20-23)16(25)21-17-22(8-14(24)26-3)15-11(19)6-10(18)7-13(15)27-17/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNOBRAZSJJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of difluoro substituents: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Attachment of the pyrazole moiety: This can be done via condensation reactions using pyrazole derivatives and suitable coupling agents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or photophysical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro substituents and pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Effects: Fluorination vs. Non-Fluorinated Analogs

  • 4,6-Difluoro Substitution: Fluorine atoms increase electronegativity and resistance to oxidation. Compared to non-fluorinated benzothiazoles (e.g., unsubstituted or methylated variants), this compound may exhibit: Enhanced lipid solubility, improving membrane permeability. Reduced basicity of the thiazole nitrogen due to electron-withdrawing effects. Altered crystal packing due to C–F···H interactions, as seen in fluorinated aromatic systems .
  • Methyl Acetate vs. This may result in lower aqueous solubility but higher metabolic stability due to esterase resistance .

Imino-Pyrazole Linkage vs. Alternative Heterocycles

The (1-isopropyl-1H-pyrazole-5-carbonyl)imino group distinguishes this compound from analogs with simpler linkages (e.g., amides or ureas). Key differences include:

  • Hydrogen-Bonding Potential: The imino (–N=C–O–) group can act as both donor and acceptor, unlike purely aliphatic linkages. This feature may enhance interactions with biological targets or influence crystal lattice formation .

Thiazole Ring Puckering and Conformational Analysis

The benzo[d]thiazole core’s puckering geometry (out-of-plane displacements) can impact intermolecular interactions. defines ring puckering coordinates to quantify non-planar distortions. Compared to fully planar thiazoles (e.g., unsubstituted derivatives), the 4,6-difluoro substituents may induce slight puckering, altering:

  • Crystal packing efficiency .
  • Binding affinity to flat enzymatic pockets.

Data Table: Inferred Properties vs. Structural Analogs

Property Target Compound Non-Fluorinated Thiazole Thiazol-5-ylmethyl Carbamate
Molecular Weight ~423.4 g/mol ~350–370 g/mol ~500–600 g/mol
Hydrogen-Bond Acceptors 6 (ester, imino, pyrazole) 4–5 8–10 (carbamate, urea)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.0–3.0
Crystallinity Moderate (C–F···H and N–H···O interactions) Low High (carbamate H-bond networks)

Research Findings and Implications

  • Synthetic Challenges: The imino-pyrazole linkage requires precise (E)-configuration control during synthesis, unlike simpler amide couplings.
  • Stability Considerations : The ester group may undergo hydrolysis in vivo, necessitating prodrug strategies for therapeutic use.

Biological Activity

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H16_{16}F2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 366.38 g/mol
  • Functional Groups : Contains a pyrazole moiety, thiazole ring, and difluorobenzene substituents.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds with thiazole and pyrazole rings have shown significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activity, often evaluated through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

The biological activity of (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation.
  • Interaction with Cell Signaling Pathways : The compound may modulate pathways involved in cell proliferation and apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies highlight the biological activities associated with related compounds:

Antimicrobial Activity

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against various strains including E. coli and Staphylococcus aureus. The most active compound showed an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against E. coli .

Anti-inflammatory Activity

Research indicated that certain pyrazole derivatives could inhibit TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages, showcasing anti-inflammatory potential comparable to established anti-inflammatory drugs .

Anticancer Studies

A derivative similar to (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate was tested against various cancer cell lines. The compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity .

Data Tables

Biological ActivityCompound TestedIC50/MIC ValuesReference
AntimicrobialPyrazole Derivative12.5 µg/mL (E. coli)
Anti-inflammatoryPyrazole DerivativeInhibition of TNF-α at 10 µM
AnticancerSimilar DerivativeIC50 = 10 - 30 µM

Q & A

Basic: What methodologies are recommended for synthesizing (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

The synthesis involves sequential steps:

  • Benzo[d]thiazole core formation : Condensation of fluorinated aniline derivatives with thiourea or thioamides under acidic conditions to introduce the thiazole ring .
  • Fluorination : Regioselective fluorination at the 4- and 6-positions using electrophilic fluorinating agents (e.g., Selectfluor) or directed ortho-metalation strategies .
  • Imino linkage formation : Coupling the 1-isopropyl-1H-pyrazole-5-carbonyl group via a Schiff base reaction, requiring anhydrous conditions and catalysts like acetic acid or molecular sieves to drive imine formation .
  • Esterification : Methylation of the acetic acid moiety using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of fluorination and imino linkage geometry. ¹⁹F NMR is essential for verifying fluorination sites .
  • FTIR : Validate carbonyl (C=O) and imine (C=N) functional groups; pyrazole C-H stretches (~3100 cm⁻¹) and benzo[d]thiazole ring vibrations .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the labile imino group .

Advanced: How can reaction conditions be optimized to improve imino linkage yield?

  • Design of Experiments (DoE) : Use response surface methodology to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, higher temperatures (80–100°C) in DMF improve imine formation but may risk decomposition .
  • Statistical modeling : Multivariate analysis (e.g., ANOVA) identifies critical factors. A study on pyrazole derivatives achieved 85% yield by optimizing molar ratios (1:1.2 for carbonyl to amine) .
  • In-line monitoring : FTIR or Raman spectroscopy tracks imine formation in real time, enabling rapid adjustments .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, NOESY can distinguish E/Z isomerism in the imino group .
  • Computational chemistry : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as seen in related pyrazole-thiazole hybrids .

Advanced: How can computational modeling predict bioactivity or binding interactions?

  • Molecular docking : Screen against target proteins (e.g., kinases or microbial enzymes) using AutoDock Vina. A study on benzimidazole-triazole hybrids revealed binding affinities via hydrophobic and hydrogen-bond interactions .
  • QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity. Pyrazole derivatives with electron-withdrawing groups showed enhanced antimicrobial activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns to predict binding kinetics .

Advanced: What challenges arise in regioselective fluorination, and how are they addressed?

  • Competitive substitution : Para/ortho fluorination can be controlled using directing groups (e.g., -NO₂) or bulky bases (e.g., LDA) to block undesired sites .
  • Side reactions : Over-fluorination is mitigated by limiting fluorinating agent equivalents (e.g., 1.1 eq. Selectfluor) .
  • Post-synthetic modification : Late-stage fluorination via C-H activation (e.g., Pd-catalyzed) minimizes interference with other functional groups .

Basic: What biological activities are reported for structurally related compounds?

  • Antimicrobial : Benzo[d]thiazole derivatives inhibit bacterial growth (MIC = 2–8 µg/mL against S. aureus) via disruption of cell membrane integrity .
  • Anti-inflammatory : Pyrazole-carbonyl imines suppress COX-2 activity (IC₅₀ = 0.8 µM) by blocking arachidonic acid binding .
  • Anticancer : Fluorinated thiazoles induce apoptosis in HeLa cells (IC₅₀ = 12 µM) through ROS-mediated pathways .

Advanced: How to stabilize the imino group during synthesis and storage?

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent hydrolysis .
  • Low-temperature storage : Store at –20°C in desiccated, amber vials to limit photodegradation .
  • Stabilizing agents : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidation .

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